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Compound of Interest

Compound Name: 2-Methylvaleric acid

Cat. No.: B147345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 13C Nuclear Magnetic Resonance (NMR) spectral data and

the corresponding experimental protocol for the analysis of 2-Methylvaleric acid. This

information is critical for the structural elucidation and quality control of this compound in

research and drug development settings.

Introduction
2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain carboxylic

acid. Its structural characterization is fundamental for its application in various fields, including

the synthesis of pharmaceuticals and flavorings. 13C NMR spectroscopy is a powerful

analytical technique that provides information on the carbon skeleton of a molecule, making it

an essential tool for unambiguous structure confirmation.

13C NMR Spectral Data
The 13C NMR spectrum of 2-Methylvaleric acid was acquired in Chloroform-d (CDCl₃) on a

Varian CFT-20 spectrometer. The chemical shifts are reported in parts per million (ppm) relative

to Tetramethylsilane (TMS).

Table 1: 13C NMR Chemical Shift Data for 2-Methylvaleric Acid
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Carbon Atom
Predicted Chemical Shift
(ppm)

Experimental Chemical
Shift (ppm)[1]

C1 (COOH) 183.5 183.5

C2 (CH) 41.3 41.3

C3 (CH₂) 34.5 34.5

C4 (CH₂) 20.6 20.6

C5 (CH₃) 14.1 14.1

C2-CH₃ 16.8 16.8

Note: Predicted chemical shifts were obtained from the Human Metabolome Database (HMDB)

for (±)-2-Methylpentanoic acid in D₂O at 1000 MHz. Experimental data is from SpectraBase,

acquired in CDCl₃.

Experimental Protocol
This section outlines a general protocol for acquiring the 13C NMR spectrum of 2-
Methylvaleric acid.

1. Sample Preparation

Materials:

2-Methylvaleric acid (5-20 mg)

Deuterated chloroform (CDCl₃)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:
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Weigh approximately 5-20 mg of 2-Methylvaleric acid and transfer it into a clean, dry 5

mm NMR tube.

Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

Cap the NMR tube and gently vortex the sample until the 2-Methylvaleric acid is

completely dissolved.

2. NMR Data Acquisition

Instrument:

Varian CFT-20 NMR Spectrometer (or equivalent)

Acquisition Parameters (General Recommendations):

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., s2pul on

Bruker instruments).

Solvent: CDCl₃

Temperature: 298 K (25 °C)

Spectral Width: 0-200 ppm

Pulse Width: Calibrated 90° pulse

Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary

carbons like the carboxylic acid carbon, though it is often still visible with a standard delay.

Acquisition Time (aq): 1-2 seconds

Number of Scans (ns): 128 or more, depending on the sample concentration, to achieve

an adequate signal-to-noise ratio.

3. Data Processing

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
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Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

Integrate the peaks (note: routine 13C NMR peak integrals are not always proportional to the

number of carbons).

Perform peak picking to identify the chemical shift of each carbon resonance.

Workflow for 13C NMR Analysis of 2-Methylvaleric
Acid
The following diagram illustrates the workflow from sample preparation to final data analysis.
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Workflow for 13C NMR Analysis

Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh 2-Methylvaleric Acid

Dissolve in CDCl3 in NMR Tube

Insert Sample into NMR Spectrometer

Transfer to Spectrometer

Set Up Acquisition Parameters

Acquire 13C NMR Spectrum

Fourier Transform (FID -> Spectrum)

Raw Data (FID)

Phase Correction & Baseline Correction

Chemical Shift Calibration (ref. CDCl3)

Peak Picking & Assignment

Final Spectrum & Data Table

Application Note

Reporting
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Caption: Workflow of 13C NMR analysis for 2-Methylvaleric acid.
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Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the carbon atoms of 2-
Methylvaleric acid and their corresponding signals in the 13C NMR spectrum.

Structure-Spectrum Correlation

Molecular Structure of 2-Methylvaleric Acid
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Caption: Correlation of carbon atoms to 13C NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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